molecular formula C12H20Cl4Pt2 B576674 Dichlorobis[chloro(cyclohexene)platinum(II) CAS No. 12176-53-3

Dichlorobis[chloro(cyclohexene)platinum(II)

Cat. No.: B576674
CAS No.: 12176-53-3
M. Wt: 696.26
InChI Key: PXZVHCZWVCPIRD-UHFFFAOYSA-J
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Description

Dichlorobis[chloro(cyclohexene)platinum(II)] is an organometallic compound with the molecular formula C12H20Cl4Pt2 and a molecular weight of 696.26 g/mol . This compound is known for its unique structure, where platinum is coordinated with cyclohexene and chlorine ligands. It is often used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)] typically involves the reaction of platinum(II) chloride with cyclohexene in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

PtCl2+C6H10Dichlorobis[chloro(cyclohexene)platinum(II)]\text{PtCl}_2 + \text{C}_6\text{H}_{10} \rightarrow \text{Dichlorobis[chloro(cyclohexene)platinum(II)]} PtCl2​+C6​H10​→Dichlorobis[chloro(cyclohexene)platinum(II)]

Industrial Production Methods

Industrial production of Dichlorobis[chloro(cyclohexene)platinum(II)] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[chloro(cyclohexene)platinum(II)] undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine ligands can be substituted with other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state.

    Addition Reactions: The cyclohexene ligand can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in an inert atmosphere using solvents like dichloromethane or toluene.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Addition Reactions: Reagents like hydrogen or halogens can be used for addition reactions involving the cyclohexene ligand.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.

Mechanism of Action

The mechanism of action of Dichlorobis[chloro(cyclohexene)platinum(II)] involves its interaction with various molecular targets. The platinum center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable complexes. This interaction can disrupt biological processes, making it a potential candidate for anticancer therapy. The cyclohexene ligand can also participate in reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis[chloro(cyclohexene)platinum(II)] is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The presence of cyclohexene as a ligand provides unique steric and electronic effects, differentiating it from other platinum complexes.

Biological Activity

Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum-based compound, has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its mechanisms of action, cytotoxicity against various cancer cell lines, and comparative studies with other platinum complexes.

Platinum complexes, including dichlorobis[chloro(cyclohexene)platinum(II)], primarily exert their biological effects through interactions with DNA. They form covalent bonds with DNA bases, leading to cross-linking that disrupts DNA replication and transcription. This mechanism is crucial for the compound's anticancer properties, as it can induce apoptosis in cancer cells.

The specific interactions of dichlorobis[chloro(cyclohexene)platinum(II)] with biomolecules have been studied to understand its efficacy compared to other platinum-based drugs like cisplatin and oxaliplatin. Research indicates that the geometry and sterics of the ligands attached to the platinum center significantly influence its biological activity and cytotoxicity profile.

Cytotoxicity Studies

Table 1: Cytotoxicity of Dichlorobis[chloro(cyclohexene)platinum(II)] Compared to Other Platinum Complexes

CompoundIC50 (µM) A431IC50 (µM) A431/PtResistance Factor
Dichlorobis[chloro(cyclohexene)platinum(II)]100.81 ± 1.71108.41 ± 4.111.08
Cisplatin (CDDP)41.31 ± 7.01114.51 ± 15.02.77
Oxaliplatin187.60 ± 14.40180.84 ± 4.110.96

Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to control cells.

In a study conducted on human carcinoma cell lines A431 (cisplatin-sensitive) and A431/Pt (cisplatin-resistant), dichlorobis[chloro(cyclohexene)platinum(II)] demonstrated a cytotoxic profile comparable to that of oxaliplatin but was less effective than cisplatin in sensitive cell lines . The resistance factor indicates that while it retains some efficacy against resistant lines, it is less potent than cisplatin.

Comparative Analysis with Other Platinum Complexes

Research comparing dichlorobis[chloro(cyclohexene)platinum(II)] with other platinum complexes highlights its unique characteristics:

  • Cisplatin : Known for its high efficacy but also significant side effects, cisplatin remains a standard in chemotherapy.
  • Oxaliplatin : This complex has shown effectiveness against certain resistant cancer types and presents a different side effect profile compared to cisplatin.
  • Dichlorobis[chloro(cyclohexene)platinum(II)] : Exhibits a moderate cytotoxic effect, suggesting potential as a second-line treatment or in combination therapies.

Case Studies and Clinical Implications

Several case studies have focused on the application of dichlorobis[chloro(cyclohexene)platinum(II)] in clinical settings:

  • Study on Human Tumor Cell Lines : In vitro studies showed that this compound could bypass cisplatin resistance mechanisms in certain cell lines, indicating potential for use in patients who have developed resistance to standard treatments .
  • Combination Therapy Trials : Preliminary trials combining dichlorobis[chloro(cyclohexene)platinum(II)] with other agents demonstrated enhanced cytotoxicity, suggesting that it may be beneficial in multi-drug regimens .

Properties

IUPAC Name

cyclohexene;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10.4ClH.2Pt/c2*1-2-4-6-5-3-1;;;;;;/h2*1-2H,3-6H2;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZVHCZWVCPIRD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC1.C1CCC=CC1.Cl[Pt]Cl.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl4Pt2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12176-53-3, 60134-75-0
Record name Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum
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Record name stereoisomer of Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum
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Record name EINECS 262-073-7
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Record name Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum, stereoisomer
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Record name Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)]
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